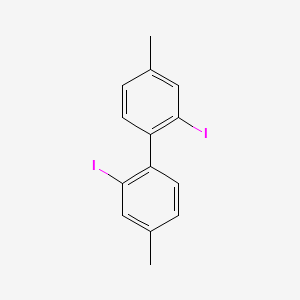
2,2'-Diiodo-4,4'-dimethylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Diiodo-4,4’-dimethylbiphenyl: is an organic compound with the chemical formula C14H12I2 . It is characterized by the presence of two iodine atoms and two methyl groups attached to a biphenyl structure. This compound is typically a white to almost white crystalline solid and is soluble in organic solvents such as ethanol and benzene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,2’-Diiodo-4,4’-dimethylbiphenyl generally involves a multi-step synthesis process:
Nitration: The starting material, 2,2’-dimethylbiphenyl, undergoes nitration to form 2,2’-dimethyl-4,4’-dinitrobiphenyl.
Reduction: The dinitro compound is then reduced to 2,2’-dimethyl-4,4’-diaminobiphenyl.
Diazotization and Iodination: The diamino compound is subjected to diazotization followed by iodination to yield 2,2’-Diiodo-4,4’-dimethylbiphenyl.
Industrial Production Methods: Industrial production methods for 2,2’-Diiodo-4,4’-dimethylbiphenyl are similar to the laboratory synthesis but are scaled up and optimized for efficiency and yield. The process involves the same steps of nitration, reduction, and iodination, with careful control of reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Diiodo-4,4’-dimethylbiphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.
Coupling Products: Larger biphenyl derivatives with extended conjugation can be synthesized.
Applications De Recherche Scientifique
2,2’-Diiodo-4,4’-dimethylbiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex biphenyl derivatives.
Biology: The compound can be used in the study of iodine-containing organic molecules and their biological activities.
Medicine: Research into iodine-containing compounds often explores their potential as radiopharmaceuticals or imaging agents.
Mécanisme D'action
The mechanism of action of 2,2’-Diiodo-4,4’-dimethylbiphenyl involves its ability to undergo substitution and coupling reactions. The iodine atoms serve as reactive sites for nucleophilic attack, allowing the compound to participate in various organic transformations. The biphenyl structure provides a rigid framework that can influence the electronic properties of the resulting products .
Comparaison Avec Des Composés Similaires
2,2’-Dibromo-4,4’-dimethylbiphenyl: Similar structure but with bromine atoms instead of iodine.
2,2’-Dichloro-4,4’-dimethylbiphenyl: Similar structure but with chlorine atoms instead of iodine.
4,4’-Diiodobiphenyl: Lacks the methyl groups present in 2,2’-Diiodo-4,4’-dimethylbiphenyl.
Uniqueness: 2,2’-Diiodo-4,4’-dimethylbiphenyl is unique due to the presence of both iodine atoms and methyl groups, which can significantly influence its reactivity and physical properties compared to its halogenated analogs. The iodine atoms provide high reactivity in substitution reactions, while the methyl groups can affect the compound’s solubility and stability .
Propriétés
Numéro CAS |
14376-78-4 |
|---|---|
Formule moléculaire |
C14H12I2 |
Poids moléculaire |
434.05 g/mol |
Nom IUPAC |
2-iodo-1-(2-iodo-4-methylphenyl)-4-methylbenzene |
InChI |
InChI=1S/C14H12I2/c1-9-3-5-11(13(15)7-9)12-6-4-10(2)8-14(12)16/h3-8H,1-2H3 |
Clé InChI |
VQBPLMTXEBILPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)
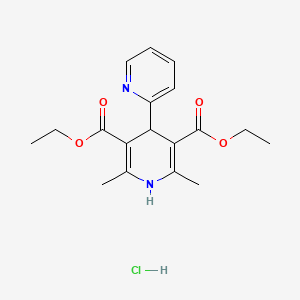

![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)
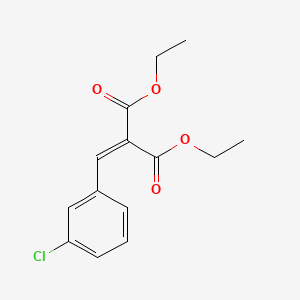

![4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14718087.png)
![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
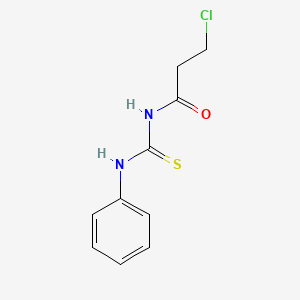
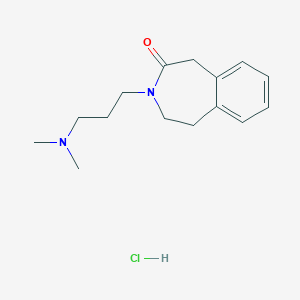
![4H-Cyclopenta[b]thiophene, 5-methyl-](/img/structure/B14718109.png)

![1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine](/img/structure/B14718123.png)

